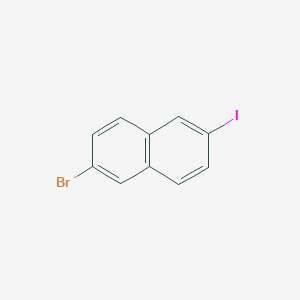

2-Bromo-6-iodonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMNCOOEVDIPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704781 | |

| Record name | 2-Bromo-6-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389806-32-0 | |

| Record name | 2-Bromo-6-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-iodonaphthalene: Synthesis, Structure, and Reactivity for Advanced Research

For Immediate Release

LIVERMORE, Calif. – January 4, 2026 – In the landscape of complex organic synthesis, the strategic selection of building blocks is paramount to the successful construction of novel functional materials and pharmacologically active agents. Among the vast arsenal of available intermediates, di-halogenated aromatic compounds offer a unique platform for sequential and site-selective functionalization. This technical guide provides a comprehensive overview of 2-Bromo-6-iodonaphthalene, a versatile building block for researchers, medicinal chemists, and materials scientists. We will delve into its chemical properties, structural features, synthesis, and reactivity, with a focus on its application in advanced organic synthesis.

Core Molecular Attributes of this compound

This compound (CAS Number: 389806-32-0) is a disubstituted naphthalene derivative featuring a bromine atom at the 2-position and an iodine atom at the 6-position of the naphthalene core.[1] This specific arrangement of halogens with differing reactivities makes it a highly valuable intermediate for programmed, regioselective cross-coupling reactions.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrI | [2] |

| Molecular Weight | 332.96 g/mol | [1] |

| Physical Form | Solid | [3] |

| IUPAC Name | This compound | [1] |

| InChI Key | VYMNCOOEVDIPTL-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=CC(=C2)I)C=C1Br | [1] |

Structural Elucidation and Spectroscopic Profile

The structural integrity of a synthetic building block is foundational to its reliable application. While a definitive single-crystal X-ray structure for this compound is not widely reported in publicly accessible databases, its structure can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the substitution pattern in this compound results in a unique set of signals in both ¹H and ¹³C NMR spectra, allowing for unambiguous characterization. Based on established principles of NMR spectroscopy and data from analogous structures, the following spectral features are anticipated:[4][5]

-

¹H NMR: The proton spectrum is expected to exhibit a complex pattern of doublets and doublet of doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the six protons on the naphthalene core. The distinct electronic environments created by the bromo and iodo substituents will influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon spectrum will display ten distinct signals for the naphthalene core carbons. The carbons directly bonded to the halogens (C-2 and C-6) will exhibit characteristic chemical shifts influenced by the electronegativity and heavy-atom effect of bromine and iodine.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

-

Infrared Spectroscopy: The IR spectrum will be dominated by absorptions corresponding to C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-Br and C-I stretching vibrations at lower frequencies.

Synthesis of this compound: A Practical Approach

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective strategy involves a Sandmeyer-type reaction starting from a readily available precursor, 6-bromo-2-naphthylamine.[6][7][8] This method allows for the selective introduction of the iodine atom.

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol outlines a general procedure for the synthesis of this compound from 6-bromo-2-naphthylamine.

Step 1: Diazotization of 6-Bromo-2-naphthylamine

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 6-bromo-2-naphthylamine in an aqueous solution of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid).[6]

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at low temperature to ensure complete formation of the diazonium salt.

Step 2: Iodination (Sandmeyer-type Reaction)

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.[6]

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete conversion.

-

The crude this compound will precipitate from the solution.

Step 3: Work-up and Purification

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

To remove any unreacted iodine, wash the crude product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the filtrate is colorless.

-

Further purify the product by recrystallization from a suitable organic solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the final product.

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Regioselective Synthesis

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference allows for the selective functionalization at the 6-position, leaving the 2-position available for subsequent transformations.[9]

Regioselective Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Selective reaction of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base will predominantly yield the 6-aryl-2-bromonaphthalene derivative.[9]

-

Sonogashira Coupling: Similarly, coupling with a terminal alkyne under palladium/copper catalysis will selectively form a 6-alkynyl-2-bromonaphthalene.

-

Other Cross-Coupling Reactions: This principle of regioselectivity can be extended to other palladium-catalyzed reactions such as Stille, Heck, and Buchwald-Hartwig aminations.

Caption: Regioselective functionalization of this compound.

Applications in Materials Science and Medicinal Chemistry

The ability to sequentially introduce different functional groups onto the naphthalene core makes this compound a valuable precursor for a range of advanced materials and complex molecules.

-

Organic Semiconductors: The naphthalene core is a well-known chromophore and can be incorporated into larger π-conjugated systems for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[10][11] The sequential coupling allows for the synthesis of precisely defined donor-acceptor architectures.

-

Pharmaceutical Intermediates: The naphthalene scaffold is present in numerous biologically active molecules.[3][12][13] this compound can serve as a key intermediate in the synthesis of complex drug candidates, where the stepwise introduction of substituents is necessary to explore structure-activity relationships (SAR).[14]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined structure and the differential reactivity of its two halogen substituents provide a powerful tool for the regioselective construction of complex molecular architectures. This guide has outlined its core properties, a practical synthetic route, and its utility in programmed cross-coupling reactions, highlighting its potential for the development of novel organic materials and pharmaceutical agents. As the demand for sophisticated organic molecules continues to grow, the importance of versatile and reliable intermediates like this compound will undoubtedly increase.

References

- 1. This compound | C10H6BrI | CID 53485696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 2-Bromonaphthalene(580-13-2) 13C NMR [m.chemicalbook.com]

- 6. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. materials.alfachemic.com [materials.alfachemic.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

The Synthesis and Strategic Applications of 2-Bromo-6-iodonaphthalene: A Technical Guide for Advanced Chemical Research

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 2-bromo-6-iodonaphthalene, a versatile and strategically important building block in modern organic chemistry. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details plausible and efficient synthetic routes, the underlying chemical principles, and the practical applications of this dihalogenated naphthalene derivative. The differential reactivity of the bromo and iodo substituents makes this compound a valuable precursor for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.

Introduction: The Strategic Value of Dihalogenated Naphthalenes

Naphthalene-based compounds are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure and unique electronic properties.[1] The introduction of multiple, distinct halogen atoms onto the naphthalene scaffold, as in this compound, offers a powerful tool for synthetic chemists. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled functionalization of the naphthalene core.[2] This regioselectivity is crucial for the efficient synthesis of complex organic molecules, including pharmaceuticals, organic light-emitting diode (OLED) materials, and other advanced functional materials.[1][3]

This guide will explore two primary synthetic pathways to this compound, providing detailed experimental protocols and the scientific rationale behind each step. Furthermore, we will delve into the characterization of the final product and discuss its applications as a versatile synthetic intermediate.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations. The first route involves a Sandmeyer-type reaction starting from a suitably substituted aminonaphthalene, while the second employs a selective halogen-metal exchange on a dibromonaphthalene precursor.

Route 1: Sandmeyer-Type Iodination of 2-Bromo-6-aminonaphthalene

This classic approach leverages the conversion of an amino group into a diazonium salt, which is then displaced by an iodide.[4] This method is particularly useful when the corresponding aminonaphthalene is readily accessible.

Caption: Synthetic workflow for Route 1 via a Sandmeyer-type reaction.

Step 1: Synthesis of 2-Amino-6-bromonaphthalene

The starting material, 2-amino-6-bromonaphthalene, can be prepared from commercially available 2,6-dihydroxynaphthalene.[5][6]

-

Amination of 2,6-Dihydroxynaphthalene: A well-established method for the amination of naphthols is the Bucherer reaction. 2,6-dihydroxynaphthalene is heated in an aqueous solution of sodium bisulfite and ammonia to yield 2-amino-6-hydroxynaphthalene.

-

Bromination of 2-Amino-6-hydroxynaphthalene: The resulting aminonaphthol is then brominated. Due to the activating nature of the amino and hydroxyl groups, direct bromination with a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane or acetonitrile is employed to selectively install a bromine atom. The directing effects of the substituents will favor bromination at the desired position.

Step 2: Diazotization of 2-Amino-6-bromonaphthalene

-

Suspend 2-amino-6-bromonaphthalene (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid at 0-5 °C with vigorous stirring.[7]

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[4]

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 3: Iodination of the Diazonium Salt

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.[8]

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

The Sandmeyer reaction is a robust and reliable method for the introduction of halides onto an aromatic ring.[4] The key to this synthesis is the careful control of temperature during the diazotization step to prevent the premature decomposition of the unstable diazonium salt. The use of an excess of potassium iodide ensures the efficient trapping of the diazonium salt to form the desired iodo-substituted product.

Route 2: Selective Halogen-Metal Exchange of 2,6-Dibromonaphthalene

This route takes advantage of the greater propensity of iodine to undergo lithium-halogen exchange compared to bromine.[9] This allows for the selective conversion of one bromo group to an iodo group.

Caption: Synthetic workflow for Route 2 via selective halogen-metal exchange.

Step 1: Synthesis of 2,6-Dibromonaphthalene

2,6-Dibromonaphthalene can be synthesized via the bromination of naphthalene. A regioselective synthesis has been reported involving the proto-debromination of a tetrabromonaphthalene intermediate.[10][11]

Step 2: Selective Lithiation and Iodination

-

Dissolve 2,6-dibromonaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.[9]

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes.

-

In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

The success of this route hinges on the kinetic preference for the lithium-halogen exchange at the more labile C-Br bond at low temperatures. The use of a stoichiometric amount of n-butyllithium is critical to avoid di-lithiation. The subsequent quench with iodine is a rapid and efficient way to introduce the iodo substituent. Anhydrous and inert conditions are paramount to prevent the quenching of the highly reactive organolithium intermediate by moisture or oxygen.[9]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrI | [12] |

| Molecular Weight | 332.96 g/mol | [12] |

| CAS Number | 389806-32-0 | [12] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | Not readily available, expected to be a solid at room temperature | - |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, toluene) | - |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a complex pattern of aromatic protons. The protons on the naphthalene ring will exhibit characteristic doublet and doublet of doublets splitting patterns. The chemical shifts will be influenced by the deshielding effects of the bromine and iodine atoms.

-

¹³C NMR: The spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene core, unless there is accidental isochrony. The carbons directly attached to the halogens (C-2 and C-6) will show characteristic chemical shifts, with the carbon attached to iodine appearing at a significantly lower field than the carbon attached to bromine.[14]

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound lies in its capacity for sequential, regioselective cross-coupling reactions. This makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules.

Pharmaceutical Synthesis

The naphthalene scaffold is a common motif in many biologically active compounds.[1] The ability to selectively introduce different substituents at the 2- and 6-positions of the naphthalene ring using this compound as a precursor allows for the construction of diverse molecular libraries for drug discovery programs. For example, it can be used in the synthesis of novel antagonists for G-protein coupled receptors (GPCRs), such as the human CC chemokine receptor 8 (CCR8).[1]

Organic Electronics and OLEDs

Dihalogenated aromatic compounds are crucial building blocks for organic electronic materials, including those used in OLEDs.[3] The sequential functionalization of this compound enables the synthesis of highly conjugated molecules with tailored electronic and photophysical properties. These materials can be designed to function as emitters, host materials, or charge-transporting layers in OLED devices.[15][16] The ability to precisely control the molecular architecture is key to optimizing device performance, such as efficiency, color purity, and operational lifetime.

Conclusion

This compound is a strategically important synthetic intermediate that offers a gateway to a wide array of complex, functionalized naphthalene derivatives. The two primary synthetic routes discussed in this guide, the Sandmeyer-type reaction and the selective halogen-metal exchange, provide reliable and adaptable methods for its preparation. The differential reactivity of the C-I and C-Br bonds in cross-coupling reactions underpins its value in the rational design and synthesis of novel compounds for applications in drug discovery and materials science. This guide provides the necessary foundational knowledge for researchers to confidently synthesize and utilize this versatile chemical building block in their advanced research endeavors.

References

- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. 2,6-Dihydroxynaphthalene 98 581-43-1 [sigmaaldrich.com]

- 7. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C10H6BrI | CID 53485696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. ifiz.umk.pl [ifiz.umk.pl]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Bromo-6-iodonaphthalene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-6-iodonaphthalene (CAS No. 389806-32-0). As a versatile di-halogenated naphthalene derivative, this compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical intermediates and advanced materials. This document offers an in-depth analysis of its structural features, reactivity, and synthetic applications, with a focus on the differential reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. Detailed protocols, safety information, and a thorough compilation of its known properties are presented to support researchers and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction

This compound is a key aromatic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring two different halogen atoms at the 2 and 6 positions of the naphthalene core, allows for programmed, regioselective functionalization. This differential reactivity is the cornerstone of its utility, enabling the sequential introduction of diverse molecular fragments through well-established cross-coupling methodologies.

This guide aims to provide a holistic understanding of this compound, moving beyond a simple datasheet to offer insights into its practical application and the chemical principles that govern its reactivity.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a brown to orange-red crystalline substance.[1] Proper storage in a dark, dry, and well-sealed container is recommended to maintain its stability.[1]

| Property | Value | Source |

| CAS Number | 389806-32-0 | [2] |

| Molecular Formula | C₁₀H₆BrI | [2] |

| Molecular Weight | 332.96 g/mol | [2] |

| Appearance | Brown to orange-red solid | [1] |

| Storage Temperature | Room Temperature | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC2=C(C=CC(=C2)I)C=C1Br | [2] |

| InChI | InChI=1S/C10H6BrI/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals for a 2,6-disubstituted naphthalene core.

¹H NMR (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is anticipated to show six signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to ortho- and meta-couplings.

¹³C NMR (Predicted, CDCl₃, 100 MHz): The carbon NMR spectrum is expected to display ten distinct signals for the ten carbon atoms of the naphthalene skeleton, as the substitution pattern renders them chemically inequivalent. The carbons directly attached to the halogen atoms will show characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H and C-C stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| ~900-675 | Aromatic C-H out-of-plane bending |

| Below 1000 | C-Br and C-I stretching (typically weak) |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 332, corresponding to the nominal molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio) and one iodine atom. Fragmentation will likely involve the loss of the halogen atoms and cleavage of the naphthalene ring.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the 6-position, leaving the bromine atom at the 2-position available for a subsequent, different cross-coupling reaction.

Caption: Sequential cross-coupling strategy for this compound.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction with a boronic acid or ester can be performed selectively at the C-I bond under relatively mild conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is added, and the mixture is heated to a temperature that favors selective reaction at the C-I bond (typically 80-90 °C).

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 6-substituted-2-bromonaphthalene derivative.

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, this reaction can be performed with high selectivity at the C-I bond of this compound.

Experimental Protocol: Selective Sonogashira Coupling at the 6-Position

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF) is added a base (e.g., triethylamine or diisopropylamine).

-

The mixture is degassed with an inert gas.

-

A palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, such as CuI (0.04 eq), are added.

-

The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is then worked up by diluting with an organic solvent and washing with aqueous ammonium chloride and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Caption: General workflow for cross-coupling reactions.

Synthesis of this compound

Proposed Synthetic Protocol: Iodination of 2-Bromonaphthalene

-

2-Bromonaphthalene is dissolved in a suitable solvent, such as acetic acid.

-

An iodinating agent, such as N-iodosuccinimide (NIS), is added in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

The reaction mixture is stirred at a controlled temperature to promote selective iodination at the 6-position.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine.

-

The product is extracted with an organic solvent, and the organic layer is washed with water and brine.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.

It is important to note that this is a proposed protocol and would require optimization and experimental verification.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.

A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its key attribute is the differential reactivity of its two halogen substituents, which enables chemists to perform selective and sequential cross-coupling reactions. This predictable reactivity makes it an ideal starting material for the synthesis of complex, multi-substituted naphthalene derivatives with applications in drug discovery and materials science. While further experimental data on its synthesis and spectroscopic properties would be beneficial to the scientific community, the information presented in this guide provides a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Bromo-6-iodonaphthalene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-iodonaphthalene is a dihalogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its structure, featuring a naphthalene core with bromine and iodine substituents at the 2 and 6 positions, respectively, offers chemists a platform for regioselective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for sequential, controlled modifications, making it a strategic intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and key applications in drug discovery and materials science.

IUPAC Name: this compound[1]

Synonyms:

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrI | [2] |

| Molecular Weight | 332.96 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | |

| Predicted ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm | See Below |

| Predicted ¹³C NMR | Aromatic carbons expected in the range of 120-140 ppm, with carbons attached to halogens showing distinct shifts | See Below |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) expected at m/z 332 and 334 (due to bromine isotopes). Key fragments from loss of I and Br. | See Below |

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (δ 7.5-8.5 ppm). The protons on the naphthalene ring will exhibit coupling to their neighbors, leading to a series of doublets and doublets of doublets. The exact chemical shifts are influenced by the anisotropic effects of the naphthalene ring system and the electronic effects of the halogen substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene core. The carbons directly bonded to the bromine and iodine atoms (C-2 and C-6) are expected to have their resonances significantly shifted. The C-I bond will likely induce a downfield shift, while the C-Br bond's effect will also be notable.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) is predicted to show a characteristic molecular ion peak cluster at m/z 332 and 334, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[5][6][7] Key fragmentation pathways would involve the loss of the iodine atom (M⁺ - 127) and the bromine atom (M⁺ - 79/81), leading to prominent fragment ions. The loss of the weaker C-I bond is expected to be a major fragmentation pathway.[5][6][7]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a Sandmeyer-type reaction starting from the commercially available 6-bromo-2-aminonaphthalene. This method provides a reliable way to introduce the iodo group at the desired position.

Proposed Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[8] The process involves two key steps: diazotization of the primary amine followed by the introduction of the halide.

References

- 1. This compound | C10H6BrI | CID 53485696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Bromonaphthalene(580-13-2) 13C NMR [m.chemicalbook.com]

- 4. 2-IODONAPHTHALENE(612-55-5) 1H NMR spectrum [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Bromo-6-iodonaphthalene (CAS No. 389806-32-0): A Versatile Building Block for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-6-iodonaphthalene (CAS No. 389806-32-0), a dihalogenated naphthalene derivative that serves as a versatile and strategic building block in modern organic synthesis. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, making it an invaluable tool for the construction of complex molecular architectures. This guide will cover the compound's physicochemical characteristics, a proposed synthetic route, and a detailed examination of its applications in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Each section provides theoretical background, mechanistic insights, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of Dihalogenated Naphthalenes

In the landscape of synthetic organic chemistry, molecules possessing multiple, differentially reactive functional groups are of paramount importance. They offer a strategic advantage in the synthesis of complex target molecules by allowing for controlled, stepwise modifications. This compound stands out as a prime example of such a scaffold. The naphthalene core is a common motif in pharmaceuticals, agrochemicals, and materials science, and the presence of both a bromo and an iodo substituent opens a gateway to a diverse range of chemical transformations.

The key to the utility of this compound lies in the inherent difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Br bond. This reactivity differential allows for regioselective functionalization at the 6-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations. This orthogonal reactivity is the cornerstone of its application in the synthesis of complex, unsymmetrically substituted naphthalene derivatives.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 389806-32-0 | |

| Molecular Formula | C₁₀H₆BrI | [1] |

| Molecular Weight | 332.96 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 108-112 °C | |

| Boiling Point | 384.5±22.0 °C (Predicted) | |

| Solubility | Soluble in common organic solvents such as THF, DMF, Dioxane, and Toluene. Insoluble in water. | |

| InChI Key | VYMNCOOEVDIPTL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or require analogues. A plausible and efficient synthetic route starts from the readily available 6-bromo-2-aminonaphthalene via a Sandmeyer reaction.[2][3][4]

Proposed Synthetic Pathway

Detailed Experimental Protocol (Theoretical)

Step 1: Diazotization of 6-Bromo-2-aminonaphthalene

-

To a stirred suspension of 6-bromo-2-aminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

-

The temperature is maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Sandmeyer Reaction

-

A solution of potassium iodide (1.5 eq) in water is prepared and cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is added slowly to the potassium iodide solution with vigorous stirring.

-

Effervescence (evolution of N₂ gas) is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show six signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the anisotropic effect of the aromatic system and the electronic effects of the bromine and iodine substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 - 8.0 | s | H-1 |

| ~7.9 - 7.7 | d | H-5 |

| ~7.8 - 7.6 | d | H-4 |

| ~7.7 - 7.5 | d | H-8 |

| ~7.6 - 7.4 | dd | H-3 |

| ~7.5 - 7.3 | dd | H-7 |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene core. The carbons directly attached to the halogens will be significantly shifted.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 135 | C-4a, C-8a (quaternary) |

| ~135 - 132 | C-4, C-5, C-8 |

| ~132 - 128 | C-1, C-3, C-7 |

| ~122 - 118 | C-2 (C-Br) |

| ~95 - 90 | C-6 (C-I) |

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 332, corresponding to the molecular weight of the compound. Due to the presence of bromine, an M+2 peak of similar intensity is also expected due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8][9][10]

-

M⁺: m/z 332 (C₁₀H₆⁷⁹BrI)

-

[M+2]⁺: m/z 334 (C₁₀H₆⁸¹BrI)

-

Major Fragmentation Peaks:

-

m/z 253: [M - Br]⁺

-

m/z 205: [M - I]⁺

-

m/z 126: [C₁₀H₆]⁺

-

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions characteristic of the aromatic naphthalene core.[11]

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 900 - 675 | C-H out-of-plane bending (aromatic) |

| ~1050 | C-Br stretching |

| ~500 | C-I stretching |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound lies in its utility as a substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization, providing a powerful tool for the synthesis of complex organic molecules.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[10][12] Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with boronic acids at the 6-position.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol:

-

To a degassed solution of this compound (1.0 eq), the desired boronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a solvent mixture (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added.

-

The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 2-12 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[13][14][15] Again, the C-I bond of this compound will react preferentially.

Reaction Principle:

This reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylamine) are added.

-

The reaction is stirred at room temperature to 50 °C under an inert atmosphere for 2-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

Regioselective Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[8][16][17] The more reactive C-I bond of this compound will undergo this coupling first.

Reaction Principle:

The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.

Experimental Protocol:

-

A mixture of this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF, DMA) is prepared.

-

The mixture is heated to 80-120 °C under an inert atmosphere for 6-24 hours.

-

Reaction progress is monitored by TLC or GC-MS.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[18][19][20] The C-I bond of this compound can be selectively aminated.

Reaction Principle:

This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Experimental Protocol:

-

To a mixture of this compound (1.0 eq), the amine (1.2 eq), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%) are added.

-

The reaction is heated at 80-110 °C under an inert atmosphere for 4-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The product is purified by column chromatography.

Conclusion

This compound (CAS No. 389806-32-0) is a highly valuable and versatile building block for organic synthesis. Its dihalogenated nature, with the differential reactivity of the C-I and C-Br bonds, allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its application in key synthetic transformations. By leveraging the strategic advantages offered by this compound, researchers and drug development professionals can efficiently construct complex and novel molecular architectures, accelerating the pace of innovation in their respective fields.

References

- 1. This compound | C10H6BrI | CID 53485696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 7. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Sy...: Ingenta Connect [ingentaconnect.com]

- 13. Facile Synthesis of 2,3-Diiodonaphthalene and 2-Bromo-3-iodonaphthalene | Semantic Scholar [semanticscholar.org]

- 14. byjus.com [byjus.com]

- 15. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chem.uoi.gr [chem.uoi.gr]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. 2-Bromo-3-iodonaphthalene [myskinrecipes.com]

A Technical Guide to the Spectroscopic Characterization of 2-bromo-6-iodonaphthalene

This guide provides an in-depth analysis of the spectroscopic data for 2-bromo-6-iodonaphthalene, a key building block in organic synthesis, particularly in the development of novel electronic materials and pharmaceutical intermediates. Given the limited availability of directly published experimental spectra for this specific compound, this document presents a comprehensive, predicted dataset based on established spectroscopic principles and data from closely related structural analogs. This guide is intended to serve as a valuable resource for researchers and professionals in the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₆BrI) is a disubstituted naphthalene with a bromine atom at the 2-position and an iodine atom at the 6-position. This substitution pattern leads to a unique set of spectroscopic signatures that can be used for its unambiguous identification. The molecular weight of this compound is approximately 332.96 g/mol .[1] The structure and numbering of the naphthalene core are depicted below.

Caption: Molecular structure of this compound.

This guide will systematically detail the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the naphthalene ring system, drawing parallels with data from 2-bromonaphthalene and 2-iodonaphthalene.[2][3][4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene core. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the halogen substituents. The bromine and iodine atoms are electron-withdrawing, which will generally deshield the aromatic protons, shifting their signals downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 8.15 | d | ~ 1.5 | 1 | H-1 |

| ~ 7.95 | d | ~ 1.5 | 1 | H-5 |

| ~ 7.80 | d | ~ 8.5 | 1 | H-4 |

| ~ 7.75 | dd | ~ 8.5, 1.5 | 1 | H-7 |

| ~ 7.65 | d | ~ 8.5 | 1 | H-8 |

| ~ 7.50 | dd | ~ 8.5, 1.5 | 1 | H-3 |

Interpretation of ¹H NMR Spectrum:

-

H-1 and H-5: These protons are in the peri positions to the other ring and are expected to be the most downfield due to deshielding effects. They will appear as doublets due to coupling with H-2 and H-6 respectively, although in the substituted compound, they will couple to H-4 and H-8.

-

Aromatic Protons: The remaining protons will exhibit characteristic splitting patterns. H-3 will be a doublet of doublets due to coupling with H-1 and H-4. Similarly, H-7 will be a doublet of doublets from coupling with H-5 and H-8. H-4 and H-8 will appear as doublets, coupling with H-3 and H-7, respectively.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will display ten signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are significantly influenced by the electronegativity of the attached halogens. The carbons directly bonded to bromine and iodine will be the most affected. The prediction of these chemical shifts can be guided by statistical substituent chemical shift (SSCS) values for substituted naphthalenes.[1][6]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 136.5 | C-8a |

| ~ 135.0 | C-4a |

| ~ 132.0 | C-7 |

| ~ 131.5 | C-5 |

| ~ 130.0 | C-1 |

| ~ 129.5 | C-3 |

| ~ 128.0 | C-4 |

| ~ 127.5 | C-8 |

| ~ 122.0 | C-2 |

| ~ 92.0 | C-6 |

Interpretation of ¹³C NMR Spectrum:

-

C-2 and C-6: The carbons directly attached to the halogens will have their chemical shifts significantly altered. The carbon bearing the bromine (C-2) is expected around 122.0 ppm, while the carbon attached to the more electronegative iodine (C-6) will be shifted further upfield to around 92.0 ppm.

-

Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) will appear as singlets with chemical shifts influenced by the overall electronic nature of the substituted rings.

Experimental Protocol for NMR Spectroscopy

A standard operating procedure for acquiring NMR spectra of organic compounds is as follows:[7][8][9][10][11]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data (ATR)

The IR spectrum of this compound will be dominated by absorptions characteristic of a substituted aromatic system and the carbon-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1600-1585 | Medium-Weak | Aromatic C=C in-ring stretch |

| 1500-1400 | Medium | Aromatic C=C in-ring stretch |

| 900-675 | Strong | C-H out-of-plane ("oop") bending |

| ~ 650 | Strong | C-Br stretch |

| ~ 550 | Strong | C-I stretch |

Interpretation of IR Spectrum:

-

Aromatic C-H Stretch: The presence of peaks slightly above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.[12][13][14]

-

Aromatic C=C Stretches: The absorptions in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the naphthalene ring system.[12]

-

C-H Out-of-Plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds and the pattern can sometimes be used to infer the substitution pattern on the aromatic ring.[12]

-

Carbon-Halogen Stretches: The C-Br and C-I stretching vibrations are expected at lower wavenumbers due to the masses of the halogen atoms. The C-Br stretch typically appears in the 680-515 cm⁻¹ range, while the C-I stretch is found in the 600-500 cm⁻¹ range.[15]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.[16][17][18][19][20]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The obtained spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[21][22][23][24][25]

Predicted Mass Spectrum Data (EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 332/334 | High | [M]⁺˙ (Molecular ion with Br isotopes) |

| 253 | Moderate | [M - Br]⁺ |

| 205 | Moderate | [M - I]⁺ |

| 126 | Moderate | [C₁₀H₆]⁺˙ |

| 79/81 | Low | [Br]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected to be observed with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in peaks at m/z 332 and 334.

-

Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss of the halogen atoms.

-

Loss of a bromine radical will result in a fragment at m/z 253 ([M - Br]⁺).

-

Loss of an iodine radical will lead to a fragment at m/z 205 ([M - I]⁺).

-

Further fragmentation may involve the loss of both halogens, leading to the naphthalene radical cation at m/z 126.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The predicted spectroscopic data presented in this guide, derived from fundamental principles and analysis of analogous compounds, provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive and self-validating system for the unambiguous identification and purity assessment of this important synthetic intermediate. Researchers and drug development professionals can utilize this guide to confidently verify the structure of this compound in their experimental work.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 4. 2-Iodonaphthalene | C10H7I | CID 136412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-IODONAPHTHALENE(612-55-5) 1H NMR spectrum [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 10. academic.shu.edu [academic.shu.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. agilent.com [agilent.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 19. scribd.com [scribd.com]

- 20. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 25. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-6-Iodonaphthalene

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-bromo-6-iodonaphthalene. Halogenated naphthalenes are a class of compounds with significant potential in the fields of materials science and drug development, owing to their unique electronic properties and propensity to form specific and directional intermolecular interactions.[1] This guide will detail the synthesis and crystallization of this compound, the principles of single-crystal X-ray diffraction for data collection, and a thorough analysis of the anticipated crystal structure, with a focus on the governing intermolecular forces such as halogen bonding. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this document serves as a robust framework for its future analysis, providing researchers with the necessary theoretical and practical foundation.

Introduction: The Significance of Halogenated Naphthalenes

Naphthalene derivatives substituted with halogens, such as bromine and iodine, are of considerable interest to researchers in medicinal chemistry and materials science. The introduction of halogens into an aromatic system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics.[1] In the context of drug design, "bromination" has been explored as a strategy to enhance the therapeutic activity and pharmacokinetic profile of lead compounds.

The larger and more polarizable nature of bromine and iodine, compared to fluorine and chlorine, makes them potent participants in halogen bonding. This non-covalent interaction, arising from the anisotropic distribution of electron density on the halogen atom (the "σ-hole"), plays a crucial role in directing the self-assembly of molecules in the solid state.[2][3][4] Understanding the crystal packing of this compound is therefore paramount for predicting its solid-state properties and for designing novel co-crystals and functional materials.

Synthesis and Crystallization

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from a more readily available naphthalene derivative. While a specific, detailed synthesis for this exact isomer is not widely published, analogous preparations of other dihalogenated naphthalenes provide a reliable blueprint. For instance, a common strategy involves the bromination of a naphthol derivative, followed by further functionalization.[5][6][7]

Illustrative Synthetic Pathway

A plausible synthetic route could commence with the bromination of 2-naphthol to introduce the bromine atom, followed by a subsequent iodination step. The differential reactivity of the naphthalene core would need to be carefully controlled to achieve the desired 2,6-substitution pattern.

dot

Caption: Illustrative synthetic pathway for this compound.

Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. The choice of solvent is paramount, and a screening of various solvents with differing polarities is recommended. Slow evaporation is a commonly employed and effective technique for the crystallization of organic molecules.

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve a small amount of purified this compound in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents like hexane/ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

-

Slow Evaporation: Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Monitor the vial over several days for the formation of well-defined single crystals.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

Experimental Workflow for SCXRD:

dot

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector. These images are then processed to determine the unit cell parameters, crystal system, and space group.

Structure Solution and Refinement

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined. The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and bond lengths and angles.

Hypothetical Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the likely structural features of this compound based on the known behavior of similar halogenated aromatic compounds.

Anticipated Crystallographic Data

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₆BrI |

| Formula Weight | 332.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 19.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Calculated Density | 2.22 g/cm³ |

Key Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a combination of van der Waals forces, π-π stacking interactions, and, most significantly, halogen bonding. The iodine atom, being the most polarizable, is the most likely halogen bond donor.

Potential Intermolecular Interactions:

-

I···Br Halogen Bonds: The positive σ-hole on the iodine atom of one molecule could interact with the negative equatorial region of the bromine atom on an adjacent molecule.

-

I···π Interactions: The iodine atom could also act as a halogen bond donor to the electron-rich π-system of a neighboring naphthalene ring.

-

Br···π Interactions: While weaker than iodine-mediated halogen bonds, bromine can also participate in halogen bonding.

-

π-π Stacking: The planar naphthalene cores are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

dot

Caption: Anticipated key intermolecular interactions in the crystal structure of this compound.

Conclusion and Future Perspectives

This technical guide has outlined the essential steps and theoretical considerations for the crystal structure analysis of this compound. While the definitive crystal structure remains to be determined, the principles and methodologies described herein provide a comprehensive roadmap for researchers in this field. A successful crystallographic analysis of this compound would provide invaluable insights into the role of halogen bonding and other non-covalent interactions in directing molecular self-assembly. Such knowledge is crucial for the rational design of new pharmaceutical solids with tailored properties and for the development of novel functional organic materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Which intermolecular interactions have a significant influence on crystal packing? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 7. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Solubility of 2-bromo-6-iodonaphthalene in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-Iodonaphthalene in Common Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in advanced organic synthesis, particularly in the development of pharmaceuticals and UV-curing materials.[1] Due to the limited availability of direct experimental solubility data for this specific compound, this guide establishes a robust predictive framework based on the well-understood solubility of the parent naphthalene molecule and structurally related derivatives. Furthermore, a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility via the isothermal shake-flask method is presented. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound to facilitate its effective use in various applications.

Introduction: The Significance of this compound and Its Solubility

This compound is a disubstituted naphthalene derivative that serves as a versatile building block in organic synthesis.[1] Its utility in the creation of complex molecular architectures for active pharmaceutical ingredients (APIs) and advanced polymers underscores the critical importance of understanding its fundamental physical properties, chief among them being solubility.[1] The solubility of a compound in a given solvent is a crucial parameter that dictates its reactivity, purification, and formulation. For instance, in drug development, the choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

The structure of this compound, with its large, non-polar aromatic core and two halogen substituents, suggests a solubility profile that favors organic solvents over aqueous media. The general principle of "like dissolves like" is the primary determinant of its solubility behavior.[2] The non-polar naphthalene backbone will interact favorably with non-polar and moderately polar organic solvents through van der Waals forces. The presence of the bromine and iodine atoms introduces some polarity, but the overall character of the molecule remains hydrophobic. This is supported by its computed XLogP3 value of 4.5, which indicates a strong preference for lipophilic environments.[3]

Predicted Solubility Profile of this compound

Based on the solubility of naphthalene and related halo-naphthalene derivatives, we can predict the qualitative solubility of this compound in a range of common organic solvents.[4][5] Naphthalene itself is known to be soluble in solvents such as alcohols, ether, acetone, and chloroform.[4] The addition of halogen substituents is not expected to drastically alter this general trend.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |